1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
1-{[1-(4-tert-Butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a [1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl group at position 1. The azetidine (a strained four-membered nitrogen-containing ring) is functionalized with a 4-tert-butylbenzoyl moiety, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14-9-20-22(10-14)13-15-11-21(12-15)18(23)16-5-7-17(8-6-16)19(2,3)4/h5-10,15H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFLJXFBABDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group is introduced via an acylation reaction using 4-tert-butylbenzoyl chloride and a suitable base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as a potential anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation.
- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of the azetidine moiety enhances the compound's pharmacological profile, suggesting its utility in targeted cancer therapies .
Drug Development
The structural features of 1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole make it suitable for use as a scaffold in drug design. Its ability to form stable interactions with biological targets can be exploited to develop novel therapeutics.
- Example : Researchers have utilized similar azetidine derivatives as rigid linkers in PROTAC (Proteolysis Targeting Chimeras) technology, which allows for selective degradation of disease-causing proteins .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity can be harnessed for the construction of various chemical entities.
- Synthesis Example : The compound can be synthesized through multi-step reactions involving azetidine and pyrazole derivatives, allowing for the introduction of various functional groups that can modify its biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride
Structural Similarities: Both compounds share the azetidine-pyrazole backbone. Key Differences: The dihydrochloride derivative lacks the 4-tert-butylbenzoyl group, reducing its lipophilicity (logP ≈ 1.2 vs. estimated logP > 3 for the target compound). The absence of the benzoyl group likely diminishes metabolic stability, as tert-butyl groups are known to block oxidative degradation . Synthesis: While the dihydrochloride salt is synthesized via direct alkylation of azetidine, the target compound requires additional steps, such as benzoylation, increasing synthetic complexity .
Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-pyrazole-5-carboxylate
Structural Similarities: Both contain a pyrazole ring with bulky substituents (methyl, benzyl). Key Differences: The methoxybenzyl and p-tolyl groups in this compound introduce electron-donating effects, contrasting with the electron-withdrawing benzoyl group in the target compound. This difference may alter binding affinities in biological systems.
Selenazole-Azetidine Hybrids (e.g., Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate)
Structural Similarities : Both incorporate azetidine and heterocyclic cores (selenazole vs. pyrazole).
Key Differences : Selenium’s polarizability and larger atomic radius compared to nitrogen in pyrazole may enhance redox activity or metal-binding properties. The target compound’s pyrazole lacks the selenazole’s intense UV absorption at 314 nm, suggesting divergent photophysical applications . Synthetic routes differ: selenazoles use Hantzsch cyclization of β-ketoesters, whereas pyrazole derivatives often rely on [3+2] cycloadditions or metal-catalyzed couplings .
Piperidine-Based Analogues (e.g., 1-[3-(4-tert-Butylbenzoyl)-propyl]-4-hydroxypiperidine)
Structural Similarities : Both feature tert-butylbenzoyl groups and nitrogen-containing rings.
Key Differences : Replacing azetidine with piperidine reduces ring strain, increasing conformational flexibility. The hydroxypiperidine derivative’s hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound. Market reports indicate piperidine derivatives are used in cardiovascular therapies, whereas azetidine-containing compounds are explored for CNS targets due to enhanced blood-brain barrier penetration .
Data Table: Comparative Analysis
Research Findings and Implications
- Azetidine vs. Piperidine : Azetidine’s ring strain may enhance binding to rigid enzyme pockets compared to flexible piperidine analogues .
- Terp-Butylbenzoyl Group : This moiety improves metabolic stability but may reduce solubility, necessitating formulation adjustments for drug development .
- Pyrazole vs. Selenazole : Pyrazole’s smaller size and nitrogen-based electronics favor kinase inhibition, while selenazoles are explored for redox-modulating therapies .
Biological Activity
1-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines an azetidine ring, a pyrazole moiety, and a tert-butylbenzoyl group. Its molecular formula is with a molecular weight of approximately 310.4 g/mol.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacteria and fungi. The presence of the azetidine ring may enhance this activity by interacting with microbial enzymes or cell membranes.
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell survival.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models, potentially through the modulation of cytokine production.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity which may result in therapeutic effects against diseases such as cancer and inflammation.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity : A study published in PubMed highlighted that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that certain pyrazole compounds possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications in the azetidine ring could enhance efficacy .
- Anti-inflammatory Effects : A recent investigation into pyrazole derivatives showed promising results in reducing inflammatory markers in vitro and in vivo models, suggesting potential for therapeutic applications in inflammatory diseases .
Data Table
The following table summarizes key findings from recent studies on related pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
